

Physicochemical Properties of Specific 7-Neohesperidosides: A Technical Guide

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Compound of Interest

Compound Name: 7-Neohesperidosides

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of several specific **7-neohesperidosides**. The information is intended to support research, drug discovery, and development activities by providing key data on solubility, stability, and other essential characteristics.

Introduction to 7-Neohesperidosides

7-Neohesperidosides are a class of flavonoid glycosides characterized by the disaccharide neohesperidose (α -L-rhamnopyranosyl-(1 \rightarrow 2)- β -D-glucopyranose) attached to an aglycone backbone, typically at the 7-position. These compounds are widely distributed in citrus fruits and other plants and are known for a variety of biological activities, including antioxidant, anti-inflammatory, and sweetening properties. Understanding their physicochemical properties is crucial for their application in the pharmaceutical and food industries, as these characteristics directly influence their bioavailability, formulation, and efficacy.

Physicochemical Data of Specific 7-Neohesperidosides

The following sections summarize the key physicochemical properties of selected **7-neohesperidosides**. The data has been compiled from various scientific sources and is presented for easy comparison.

Naringin Dihydrochalcone

Naringin dihydrochalcone is an artificial sweetener derived from naringin, a bitter compound found in citrus. It is known for its intense sweetness and antioxidant properties.^[1]

Property	Value	Reference(s)
Molecular Formula	C ₂₇ H ₃₄ O ₁₄	^[1] ^[2]
Molecular Weight	582.55 g/mol	^[1] ^[2]
Appearance	White to off-white powder	^[1]
Melting Point	131-132°C	^[1]
Boiling Point	916.8°C at 760 mmHg	^[1]
Solubility	Soluble in DMSO and ethanol. Poor solubility in water at room temperature, which increases with temperature.	^[1] ^[2] ^[3]
pKa (Predicted)	6.85 ± 0.40	^[1]
LogP (Computed)	-0.3	^[2]
Density	1.63 g/cm ³	^[1]

Neohesperidin Dihydrochalcone (NHDC)

Neohesperidin dihydrochalcone is another artificial sweetener derived from citrus. It is approximately 1500-1800 times sweeter than sugar at threshold concentrations and is effective at masking bitter tastes.^[4]^[5]

Property	Value	Reference(s)
Molecular Formula	C28H36O15	[6][7]
Molecular Weight	612.58 g/mol	[7]
Appearance	Off-white crystals or powder	[6]
Melting Point	156-158°C (approximately 313°F)	[6]
Solubility	Insoluble in water (<1 mg/mL at room temperature). Solubility in water is 0.4 g/L and in ethanol is 12 g/L at 20°C.	[6][8]
Stability	Stable to elevated temperatures and acidic or basic conditions.	[4]

Rhoifolin (Apigenin 7-O-neohesperidoside)

Rhoifolin is a flavone glycoside found in various plants, particularly in the Citrus genus. It exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[9][10]

Property	Value	Reference(s)
Molecular Formula	C27H30O14	[9]
Molecular Weight	578.53 g/mol	[9]
Appearance	Yellow amorphous powder or yellow needles	[9]
Melting Point	245-253°C	[9][11]
Solubility	Soluble in hot ethanol, methanol, and water; sparingly soluble in cold ethanol and ethyl acetate; insoluble in chloroform and n-hexane.	[9][10][12]
LogP (Computed)	-0.2	

Poncirin (Isosakuranetin-7-O-neohesperidoside)

Poncirin is a flavanone glycoside present in many citrus fruits. It is known for its anti-inflammatory and potential anticancer activities.[13][14]

Property	Value	Reference(s)
Molecular Formula	C28H34O14	[13][15]
Molecular Weight	594.57 g/mol	[13][15]
Appearance	Yellow solid	[13]
Melting Point	210°C	[13]
Boiling Point (Predicted)	900.1 ± 65.0°C	[13]
Solubility	Soluble in methanol. Water solubility is >10 mg/mL.	[13][14]
pKa (Predicted)	7.15 ± 0.40	[13]
LogP (Computed)	-0.2	[15]
Density	1.59 g/cm ³	[13]

Experimental Protocols

The determination of physicochemical properties is fundamental to the characterization of any compound. Below are detailed methodologies for key experiments.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Methodology: Capillary Melting Point Method

- **Sample Preparation:** A small amount of the finely powdered dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus:** A calibrated melting point apparatus with a heated block and a thermometer or a digital temperature sensor is used.
- **Heating:** The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2°C per minute) as it approaches the expected melting

point.

- **Observation:** The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last solid particle melts is recorded as the end of the range.
- **Replicates:** The measurement is typically repeated at least three times, and the average value is reported.

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Isothermal Shake-Flask Method[16]

- **Equilibrium System:** An excess amount of the 7-neohesperidoside is added to a known volume of the solvent (e.g., water, ethanol, buffer solution) in a sealed flask.
- **Equilibration:** The flask is agitated (e.g., shaken or stirred) in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
- **Phase Separation:** After equilibration, the suspension is allowed to stand to allow the undissolved solid to settle. If necessary, centrifugation or filtration (using a filter that does not adsorb the solute) is used to separate the saturated solution from the excess solid.
- **Quantification:** The concentration of the dissolved 7-neohesperidoside in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[17]
- **Calculation:** The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).

Determination of Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (K_{ow} or P) is a measure of the lipophilicity of a compound. It is the ratio of the concentration of a compound in a mixture of two immiscible

phases, n-octanol and water, at equilibrium.

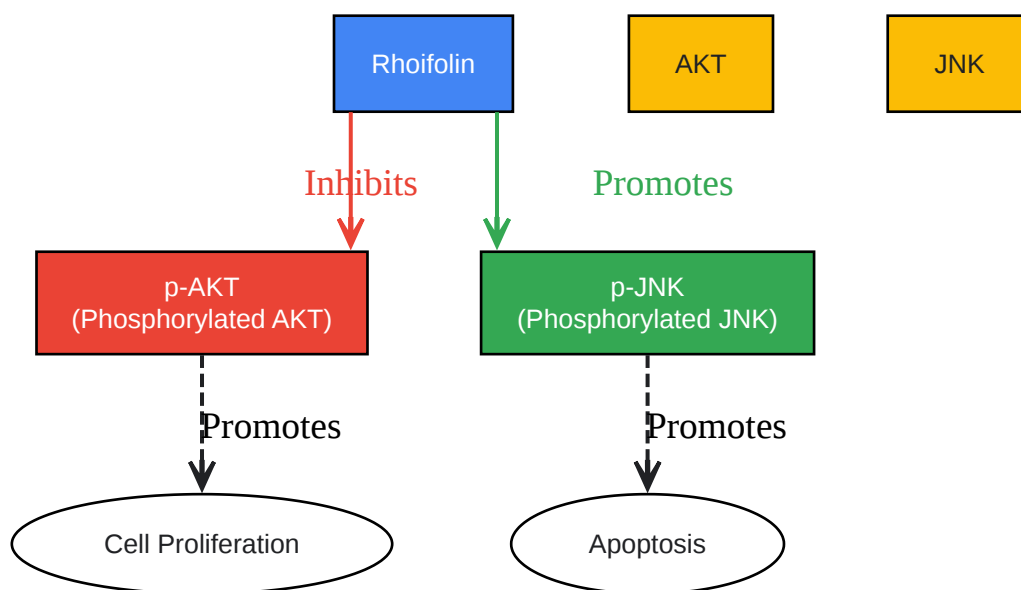
Methodology: Shake-Flask Method (OECD Guideline 107)[11]

- Solvent Preparation: n-Octanol and water are mutually saturated by stirring them together for 24 hours, followed by a separation period.
- Test Solution Preparation: A stock solution of the 7-neohesperidoside is prepared in either water or n-octanol.
- Partitioning: A known volume of the stock solution and the other phase (water or n-octanol) are combined in a flask. The flask is shaken vigorously for a set period to allow for partitioning between the two phases until equilibrium is reached.
- Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water phases.
- Concentration Analysis: The concentration of the 7-neohesperidoside in each phase is determined using an appropriate analytical technique, such as HPLC-UV.
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (LogP). For ionizable compounds, this is performed in a buffered aqueous solution to determine the distribution coefficient (LogD) at a specific pH.

Visualizations: Signaling Pathways and Experimental Workflows

Rhoifolin's Anti-Cancer Signaling Pathway

Rhoifolin has been shown to exert anti-cancer effects in pancreatic cancer by modulating the AKT/JNK signaling pathways.[1][6]

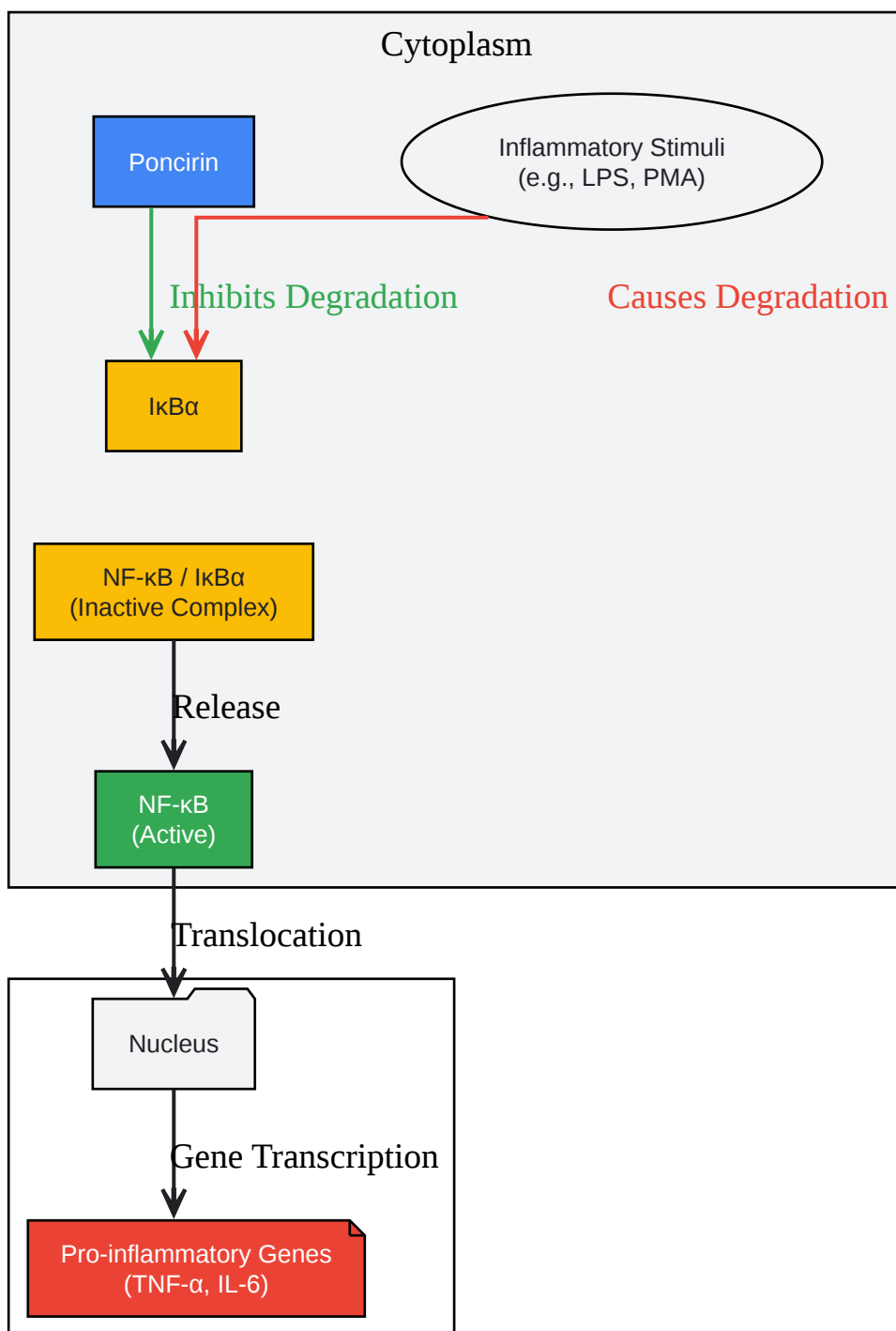


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Caption: Rhoifolin's modulation of AKT and JNK pathways in cancer cells.

Poncirin's Anti-Inflammatory Signaling Pathway

Poncirin has demonstrated anti-inflammatory effects through the inhibition of the NF- κ B signaling pathway.[3][8]



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Caption: Poncirin's inhibition of the NF-κB inflammatory pathway.

Experimental Workflow for LogP Determination

The shake-flask method is a standard procedure for determining the octanol-water partition coefficient.



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